![molecular formula C13H13NO2S B2432183 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide CAS No. 2380068-15-3](/img/structure/B2432183.png)
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide, commonly known as FTC, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. FTC is a cyclopropane derivative that has been synthesized using a unique method, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of FTC is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in viral replication and cancer cell growth. FTC has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV and other retroviruses. It also inhibits the activity of thymidylate synthase, an enzyme involved in DNA synthesis in cancer cells.
Biochemical and Physiological Effects:
FTC has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, FTC has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
FTC has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits excellent stability under various conditions. However, its use in biological assays can be limited due to its low solubility in water and other common solvents.
Future Directions
There are several future directions for the study of FTC. In medicinal chemistry, further studies are needed to evaluate its potential as an anticancer and antiviral agent. Additionally, its use in the treatment of inflammatory diseases should be explored further.
In the field of organic electronics, further studies are needed to optimize its charge transport properties and to explore its potential for use in other electronic devices.
Conclusion:
In conclusion, N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity FTC in good yields. FTC has been extensively studied for its potential applications in medicinal chemistry and organic electronics. Its mechanism of action is believed to involve the inhibition of enzymes involved in viral replication and cancer cell growth. FTC has several biochemical and physiological effects, and its use in lab experiments is limited by its low solubility in water and other common solvents. There are several future directions for the study of FTC, including its potential as an anticancer and antiviral agent and its use in the treatment of inflammatory diseases.
Synthesis Methods
FTC is synthesized using a multistep process that involves the reaction of furan-2-ylmethylamine with thiophene-2-carboxylic acid, followed by the reaction of the resulting intermediate with cyclopropanecarbonyl chloride. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to yield high purity FTC in good yields.
Scientific Research Applications
FTC has been extensively studied for its potential applications in various fields. In medicinal chemistry, FTC has been evaluated for its antitumor and antiviral activities. It has been found to inhibit the replication of several viruses, including HIV, hepatitis B, and C viruses. Additionally, FTC has been shown to possess anticancer properties by inhibiting the growth of various cancer cell lines.
FTC has also been studied for its potential use in the field of organic electronics. It has been found to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors and other electronic devices.
properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(9-3-4-9)14-7-11-6-10(8-17-11)12-2-1-5-16-12/h1-2,5-6,8-9H,3-4,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIKLXJWDNXHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

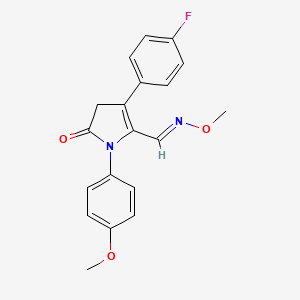
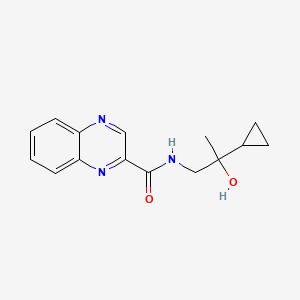
![4-(7-Trifluoromethyl-pyrazolo[1,5-a]pyrimidin-5-yl)-phenol](/img/structure/B2432105.png)
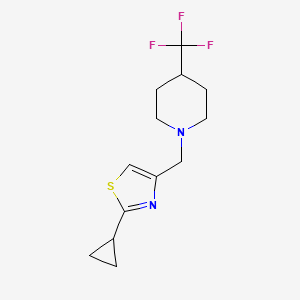
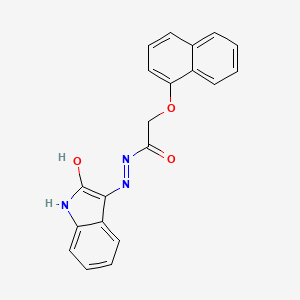
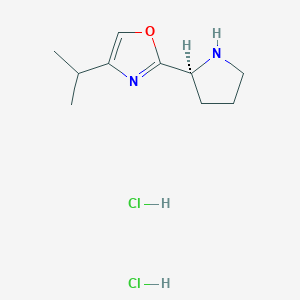
![6-chloro-N-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2432111.png)
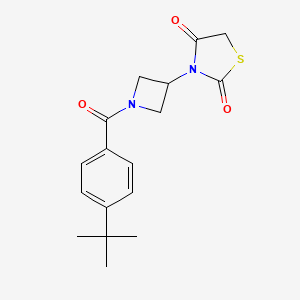
![6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2432113.png)
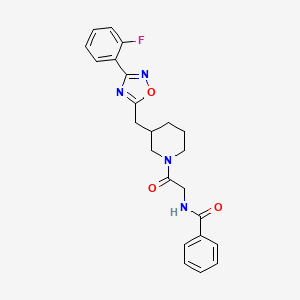
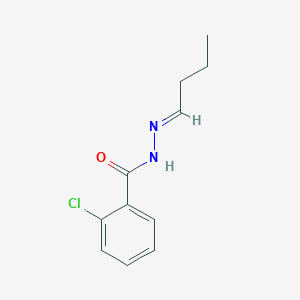
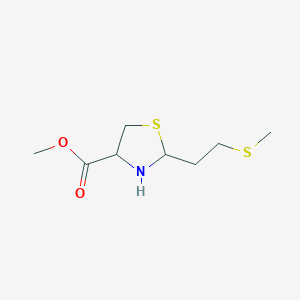
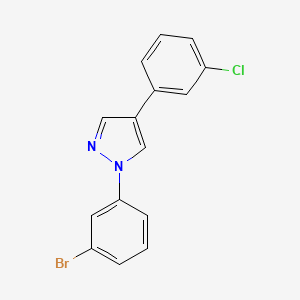
![2-(2,4-dimethylphenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2432123.png)